AN0128

Vue d'ensemble

Description

AN0128 est un composé novateur qui contient un atome de bore au sein d'un complexe d'acide borinique. Il possède une activité à large spectre contre une grande variété de bactéries Gram-positives, y compris de nombreuses bactéries connues pour coloniser la peau. Il est particulièrement important de noter son activité contre Propionibacterium acnes, qui joue un rôle causal dans l'acné vulgaire .

Méthodes De Préparation

La synthèse d'AN0128 implique la préparation d'esters d'acide borinique picolinate. La voie de synthèse comprend généralement la réaction d'acides boroniques avec des dérivés d'acide picolinique dans des conditions spécifiques. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter le processus d'estérification . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir un rendement élevé et la pureté du composé.

Analyse Des Réactions Chimiques

AN0128 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les acides boroniques correspondants.

Réduction : Le composé peut être réduit pour former des dérivés d'acide borinique.

Substitution : this compound peut subir des réactions de substitution où l'atome de bore est remplacé par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour ses propriétés antibactériennes et anti-inflammatoires.

Médecine : Investigé pour le traitement de l'acné, de la dermatite atopique et d'autres affections cutanées.

Industrie : Applications potentielles dans le développement de nouveaux agents antibactériens et de médicaments anti-inflammatoires

Mécanisme d'action

This compound exerce ses effets en inhibant la libération de cytokines pro-inflammatoires, y compris le facteur de nécrose tumorale alpha, sans affecter la réponse immunitaire normale. Ce mécanisme en fait un candidat prometteur pour le traitement des affections cutanées inflammatoires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la libération de cytokines à partir de cellules mononucléaires du sang périphérique humain .

Applications De Recherche Scientifique

Acne Treatment

AN0128 exhibits broad-spectrum activity against Gram-positive bacteria, including Propionibacterium acnes, which is implicated in acne vulgaris. The rise of antibiotic resistance necessitates the development of new therapeutic agents, and this compound has shown promise as a topical antibiotic. In preclinical studies, it has demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines without compromising the normal immune response .

Case Study: Efficacy in Acne Treatment

- Study Design : A phase 2b clinical trial was initiated to evaluate the efficacy of this compound in children with acne.

- Findings : The compound was well tolerated with significant reductions in inflammatory lesions observed .

Atopic Dermatitis

This compound is also being investigated for its role in treating atopic dermatitis. Its ability to modulate inflammation makes it a suitable candidate for managing this chronic skin condition. The compound's mechanism involves reducing cytokine release, which is crucial in the inflammatory pathway associated with atopic dermatitis .

Data Table: Clinical Trials on this compound for Atopic Dermatitis

| Study Phase | Population | Outcome Measure | Results |

|---|---|---|---|

| Phase 1 | Adults | Safety and Tolerability | Well tolerated; no serious adverse events reported |

| Phase 2a | Children | Efficacy on lesion count | Significant reduction in lesion count compared to placebo |

Periodontal Disease Management

This compound has been studied for its effects on periodontal disease, particularly its anti-inflammatory properties that can mitigate bone loss associated with this condition. Research indicates that this compound reduces inflammation and alveolar bone loss in experimental models of periodontitis .

Case Study: Experimental Periodontitis

- Study Design : Ligature-induced periodontitis was used to evaluate the effects of this compound on bone loss.

- Findings : Treatment with this compound resulted in significantly reduced inflammation and preservation of alveolar bone compared to controls .

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound across different medical fields:

| Application Area | Condition | Mechanism of Action | Key Findings |

|---|---|---|---|

| Dermatology | Acne | Inhibition of pro-inflammatory cytokines | Effective against Propionibacterium acnes; well tolerated |

| Atopic Dermatitis | Modulation of immune response | Significant reduction in lesions observed | |

| Dentistry | Periodontal Disease | Anti-inflammatory effects | Reduced inflammation and preserved alveolar bone |

Mécanisme D'action

AN0128 exerts its effects by inhibiting the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha, without affecting the normal immune response. This mechanism makes it a promising candidate for the treatment of inflammatory skin conditions. The molecular targets and pathways involved include the inhibition of cytokine release from human peripheral blood mononuclear cells .

Comparaison Avec Des Composés Similaires

AN0128 est unique en raison de sa structure contenant du bore, qui confère à la fois des propriétés antibactériennes et anti-inflammatoires. Des composés similaires comprennent d'autres dérivés d'acide borinique et des acides boroniques, tels que :

Acide borique : Connu pour ses propriétés antiseptiques.

Boronophénylalanine : Utilisée dans la capture de neutrons de bore pour le traitement du cancer.

Acides boroniques : Largement utilisés en synthèse organique et comme inhibiteurs enzymatiques.

Activité Biologique

AN0128 is a novel boron-containing compound recognized for its antibacterial and anti-inflammatory properties. Initially synthesized as a borinic acid picolinate ester, it has garnered attention for its potential therapeutic applications, particularly in dermatological conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

This compound primarily functions as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome activates caspase-1, leading to the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In studies, this compound demonstrated:

- 99% inhibition of IL-1β release

- 100% inhibition of TNF-α release from human lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells (PBMCs) at a concentration of 10 μM .

These findings suggest that this compound effectively modulates inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that specific substituents on the phenyl rings play a significant role in maintaining its inhibitory activity against the NLRP3 inflammasome. For instance:

- 4-Fluoro substituents retain activity.

- More steric and lipophilic substituents tend to diminish effectiveness .

This insight into SAR is crucial for guiding future modifications and enhancing the efficacy of similar compounds.

Case Studies

This compound has entered phase II clinical trials for various dermatological conditions, including atopic dermatitis, acne, and periodontal disease. The following table summarizes key findings from clinical evaluations:

| Study Focus | Findings | Reference |

|---|---|---|

| IL-1β Release Inhibition | 99% inhibition at 10 μM | |

| TNF-α Release Inhibition | 100% inhibition at 10 μM | |

| Clinical Trials | Undergoing phase II trials for dermatological diseases |

These trials aim to assess not only the anti-inflammatory effects but also the overall safety and tolerability of this compound in human subjects.

Research Findings

In addition to its anti-inflammatory properties, this compound's antibacterial activity has been evaluated against various bacterial strains. A study reported its minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, establishing it as a potent antibacterial agent .

Summary of Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 0.25 |

| Escherichia coli | < 0.5 |

| Pseudomonas aeruginosa | < 1.0 |

These results highlight this compound's potential utility not only in inflammatory conditions but also as a treatment option for bacterial infections.

Propriétés

Key on ui mechanism of action |

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response. |

|---|---|

Numéro CAS |

872044-70-7 |

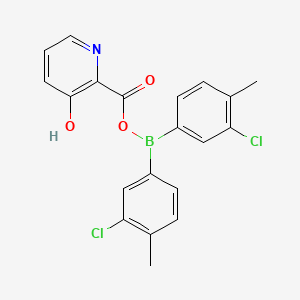

Formule moléculaire |

C20H16BCl2NO3 |

Poids moléculaire |

400.1 g/mol |

Nom IUPAC |

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |

Clé InChI |

ZTLSOLUCMQEGEA-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

SMILES canonique |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.